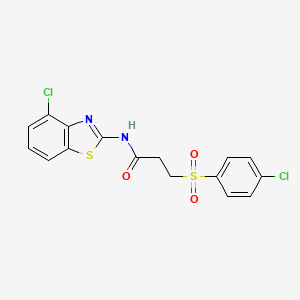

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c17-10-4-6-11(7-5-10)25(22,23)9-8-14(21)19-16-20-15-12(18)2-1-3-13(15)24-16/h1-7H,8-9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZSOFQRDRBUFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.

Sulfonylation: The chlorinated benzothiazole is reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated intermediate.

Amidation: The final step involves the reaction of the sulfonylated intermediate with 3-aminopropanoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique chemical structure.

Materials Science: It is used in the development of advanced materials such as polymers and coatings with enhanced properties.

Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogues

Physicochemical Properties

- Melting Points : Analogues with bulky substituents (e.g., morpholine sulfonyl in ) exhibit higher melting points (e.g., 175–178°C in ), suggesting increased crystallinity compared to simpler derivatives like N-(4-chloro-1,3-benzothiazol-2-yl)prop-2-enamide .

- Spectroscopic Data : IR spectra of related compounds (e.g., ) show characteristic peaks for NH (3362–3413 cm⁻¹), C=O (1640–1693 cm⁻¹), and SO₂ (1163 cm⁻¹), which align with the target compound’s functional groups .

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and pharmacological implications based on recent studies and literature.

Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions. The process often utilizes 4-chlorobenzenesulfonyl chloride and 2-amino-4-chlorobenzothiazole as starting materials. The reaction conditions usually include polar aprotic solvents like acetonitrile or dichloromethane, with bases such as potassium carbonate to facilitate the reaction.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess activity against a range of bacteria and fungi, suggesting that this compound may also share these properties due to its structural similarities .

Anticancer Properties

Benzothiazole derivatives have been noted for their anticancer activities. A study focusing on similar compounds demonstrated that modifications on the benzothiazole scaffold can enhance cytotoxic effects against various cancer cell lines . The presence of the sulfonamide group in this compound may contribute to its potential as an anticancer agent.

Anti-inflammatory Effects

Compounds containing benzothiazole moieties have been linked to anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways. This suggests that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several case studies highlight the biological evaluation of similar compounds:

- Antimicrobial Evaluation : In a study involving benzothiazole derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated a notable zone of inhibition for several derivatives at concentrations as low as 50 µg/mL .

- Cytotoxicity Assessment : A study investigated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines (e.g., HeLa and MCF-7). Compounds exhibited IC50 values ranging from 10 to 30 µM, indicating significant activity .

- In Vivo Studies : Animal models have been employed to assess the anti-inflammatory properties of related compounds. Inflammation-induced rats treated with these derivatives showed reduced edema and lower levels of inflammatory markers compared to controls .

Research Findings Summary

| Biological Activity | Findings |

|---|---|

| Antimicrobial | Significant activity against Gram-positive and Gram-negative bacteria at low concentrations. |

| Anticancer | Cytotoxic effects observed in various cancer cell lines with promising IC50 values. |

| Anti-inflammatory | Reduced inflammation in animal models with decreased cytokine levels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.